Aszonapyrone A

Übersicht

Beschreibung

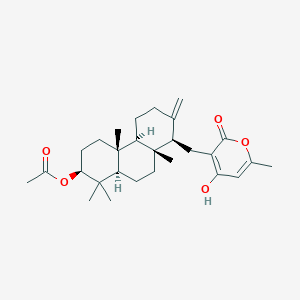

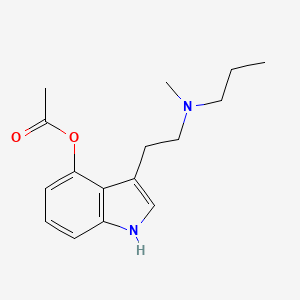

Aszonapyrone A is a metabolite produced by Aspergillus zonatus . It is a meroditerpene fungal metabolite that has been found in Neosartorya and has diverse biological activities .

Molecular Structure Analysis

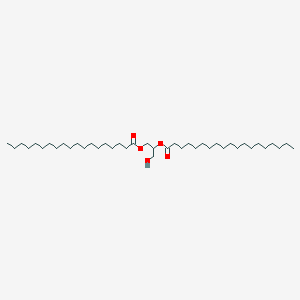

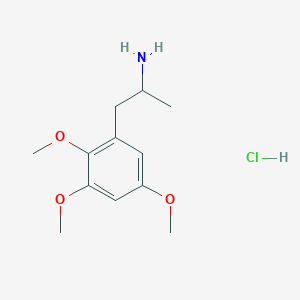

This compound has a molecular weight of 456.61 and its formula is C28H40O5 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound is soluble in DMSO . Its exact physical and chemical properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

Antimalarial and Antimycobacterial Activities

Aszonapyrone A has been identified as a meroterpenoid with notable antimalarial and antimycobacterial properties. In a study conducted by Kanokmedhakul et al. (2011), this compound, isolated from the fungus Eurotium chevalieri, exhibited significant antimalarial activity against Plasmodium falciparum and showed antimycobacterial activity against Mycobacterium tuberculosis (Kanokmedhakul et al., 2011). These findings highlight the potential of this compound as a candidate for developing new antimalarial and antimycobacterial agents.

Cytotoxicity Against Cancer Cell Lines

This compound has also been studied for its cytotoxic effects on cancer cell lines. The same study by Kanokmedhakul et al. revealed that this compound exhibited cytotoxicity against various cancer cell lines. This suggests a potential role for this compound in cancer research, particularly in exploring new avenues for cancer treatment (Kanokmedhakul et al., 2011).

Antibacterial Activity

Further research into the properties of this compound has shown its effectiveness in antibacterial applications. In a study conducted by Gomes et al. (2014), this compound demonstrated significant antibacterial activity, including synergistic effects with antibiotics against Gram-positive multidrug-resistant strains. Additionally, this compound was effective in inhibiting biofilm formation, an essential factor in addressing antibiotic resistance (Gomes et al., 2014).

Wirkmechanismus

Target of Action

Aszonapyrone A is a polycyclic meroditerpene that has been found to be active against multidrug-resistant Gram-positive bacteria and bacterial biofilms . .

Mode of Action

Given its activity against multidrug-resistant bacteria, it is likely that it interacts with bacterial proteins or processes that are crucial for their survival or proliferation

Biochemical Pathways

Considering its antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have not been reported in the literature. These properties are crucial for understanding the bioavailability of a compound. In general, drug likeness parameters are important indicators of whether a molecule possesses suitable ADME properties .

Result of Action

This compound has been reported to exhibit activity against multidrug-resistant Gram-positive bacteria and bacterial biofilms . This suggests that the compound may lead to the death or growth inhibition of these bacteria.

Eigenschaften

IUPAC Name |

[(2S,4aR,4bS,8R,8aS,10aR)-8-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)methyl]-1,1,4a,8a-tetramethyl-7-methylidene-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-16-8-9-23-27(6,20(16)15-19-21(30)14-17(2)32-25(19)31)12-10-22-26(4,5)24(33-18(3)29)11-13-28(22,23)7/h14,20,22-24,30H,1,8-13,15H2,2-7H3/t20-,22+,23+,24+,27+,28+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWJQNIIRYNONX-NEKODSHDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC2C(=C)CCC3C2(CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C[C@@H]2C(=C)CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the origin of Aszonapyrone A?

A1: this compound is a meroterpenoid primarily isolated from various fungal species, particularly within the genus Aspergillus and Neosartorya. It was first discovered in Aspergillus zonatus IFO 8817. [, ] Further research identified its presence in other species like Neosartorya fischeri, Neosartorya tatenoi, and marine-derived strains of Aspergillus fischeri. [, , , ]

Q2: What is the molecular formula and weight of this compound?

A2: While the provided research excerpts don't explicitly state the molecular formula and weight of this compound, they provide enough structural information to deduce it. Based on the structure elucidated in the research, this compound has the molecular formula C26H26O7 and a molecular weight of 450.48 g/mol.

Q3: What are the notable biological activities of this compound?

A3: this compound has demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains. [, ] Notably, it exhibits significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and displays antibiofilm properties against these strains. [, ] Additionally, it has shown synergistic effects with existing antibiotics against multidrug-resistant Gram-positive bacteria. []

Q4: What spectroscopic techniques were used to characterize this compound?

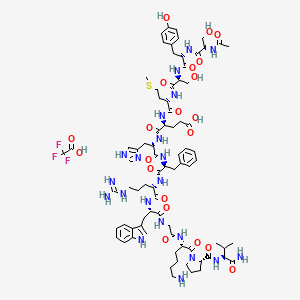

A5: Researchers utilized a combination of spectroscopic methods to determine the structure of this compound. These methods include Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments. [, , , ] X-ray analysis was also employed to confirm the structure and absolute configuration of related compounds, providing insights into the structure of this compound. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

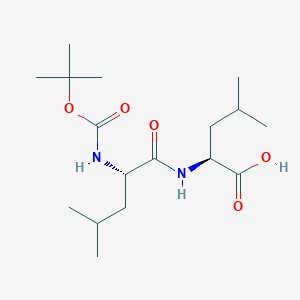

![4-Amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt](/img/structure/B3025902.png)

![3-[2-(dimethylamino)ethyl]-1H-indol-4-ol, 4-propanoate](/img/structure/B3025903.png)

![N-[(1S)-2S,3R-dihydroxy-1-(hydroxymethyl)heptadecyl]-docosanamide-d3](/img/structure/B3025910.png)

![2-Hydroxy-9-methoxy-2,3-dimethyl-4-methylidene-1,6-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B3025923.png)